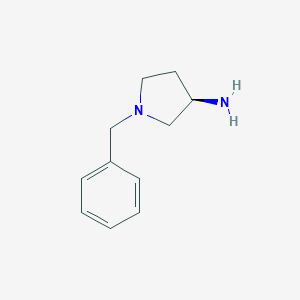

(R)-(-)-1-Benzyl-3-aminopyrrolidine

概要

説明

Synthesis Analysis

The synthesis of (R)-(-)-1-Benzyl-3-aminopyrrolidine involves several key strategies aiming at stereoselectivity and high yields. One notable approach includes the asymmetric synthesis of 4-aminopyrrolidine derivatives, showcasing the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, leading to efficient asymmetric syntheses with high diastereomeric and enantiomeric excesses (Bunnage et al., 2004). Another method describes a convenient route to 1-benzyl 3-aminopyrrolidine, emphasizing reactions mainly in aqueous conditions and highlighting the utility of the Curtius rearrangement for the synthesis (Jean et al., 2001).

Molecular Structure Analysis

Computational studies have provided insights into the structure-directing effects of benzylpyrrolidine derivatives, including (R)-(-)-1-Benzyl-3-aminopyrrolidine. These studies shed light on how such molecules influence the synthesis of microporous materials, highlighting the significance of electrostatic interactions and molecular packing within the pores (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

(R)-(-)-1-Benzyl-3-aminopyrrolidine participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. It serves as a precursor for the synthesis of complex molecules, such as nemonapride, through reactions that include Birch reduction and coupling with benzoic acid derivatives, illustrating its role in the construction of pharmacologically relevant compounds (Hoang et al., 2008).

Physical Properties Analysis

The physical properties of (R)-(-)-1-Benzyl-3-aminopyrrolidine, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulations. While specific studies focusing solely on these properties were not identified, understanding these aspects is essential for optimizing reaction conditions and storage requirements.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are fundamental for the effective use of (R)-(-)-1-Benzyl-3-aminopyrrolidine in synthetic pathways. Its reactivity in stereoselective aminations and the ability to form stable complexes with metals underline its chemical versatility and potential in medicinal chemistry applications (Fenton et al., 1992).

科学的研究の応用

Convenient Synthesis Routes

Jean et al. (2001) detailed a rapid and mainly aqueous condition synthesis of 1-Benzyl 3-aminopyrrolidine, starting from commercially available materials. This process is significant for producing this compound in high yields, highlighting its accessibility for various research and industrial applications Jean et al., 2001.

Enhancing Enantioselectivity

Höhne, Robins, and Bornscheuer (2008) explored the kinetic resolution of 3-aminopyrrolidine with ω-transaminases, demonstrating how protection strategies can substantially enhance reaction rates and enantioselectivity. This research underscores the compound's role in producing enantiomerically pure substances, vital for pharmaceuticals Höhne et al., 2008.

Optimization of Resolution Processes

Sakurai, Yuzawa, and Sakai (2008) reported on the optimization of diastereomeric salt formation processes for resolving 3-aminopyrrolidine, focusing on industrial-scale production. This work illustrates the practical aspects of producing enantiopure compounds from (R)-(-)-1-Benzyl-3-aminopyrrolidine Sakurai et al., 2008.

Chiral Derivatizing Agents

Bhushan and Lal (2013) incorporated (R)-(+)-naphthylethyl amine and (S)-(+)-1-benzyl-3-aminopyrrolidine into cyanuric chloride to create new chiral derivatizing agents for the enantioseparation of amino acids. This application is pivotal for analytical chemistry, enabling the separation and analysis of chiral compounds Bhushan & Lal, 2013.

Asymmetric Synthesis

The asymmetric synthesis of important chiral building blocks using (R)-(-)-1-Benzyl-3-aminopyrrolidine has been detailed by several researchers, including Bunnage et al. (2004), who reported on the diastereoselective synthesis of 4-aminopyrrolidine-3-carboxylic acid derivatives. Such syntheses are crucial for developing pharmaceuticals and biologically active molecules Bunnage et al., 2004.

Chemo-enzymatic Preparations

Iding, Wirz, and Rogers-Evans (2004) introduced a chemo-enzymatic method to prepare chiral 3-aminopyrrolidine derivatives, highlighting the compound's versatility in enzyme-catalyzed reactions. This approach is essential for sustainable and selective synthesis processes Iding et al., 2004.

特性

IUPAC Name |

(3R)-1-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVNLKQGRZPGRP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364011 | |

| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-1-Benzyl-3-aminopyrrolidine | |

CAS RN |

114715-39-8 | |

| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[f]indan-1-ol](/img/structure/B37803.png)

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)

![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)